An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole: Chemical Properties and Structure
An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 6-Bromo-5-fluoro-1H-indazole, with a focus on its role as a reactant in the preparation of histone deacetylase (HDAC) inhibitors. This document is intended to serve as a key resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Chemical Properties and Structure
6-Bromo-5-fluoro-1H-indazole is a solid organic compound with the molecular formula C₇H₄BrFN₂.[1] Its structure consists of a fused bicyclic system, where a pyrazole ring is fused to a brominated and fluorinated benzene ring.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Bromo-5-fluoro-1H-indazole. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| CAS Number | 1286734-85-7 | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 332.2 ± 22.0 °C (Predicted) | [1] |
| Density | 1.861 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 154.7 ± 22.3 °C (Predicted) | [1] |
| Solubility | Soluble in most organic solvents, such as alcohols and ethers (by analogy).[2] | [2] |
| Storage Temperature | 2-8°C | [3] |
Structural Information
The structural identifiers for 6-Bromo-5-fluoro-1H-indazole are provided in the table below.
| Identifier | Value |
| IUPAC Name | 6-bromo-5-fluoro-1H-indazole |
| SMILES | C1=C(C=C2C(=C1)C=NN2)FBr |
| InChI | InChI=1S/C7H4BrFN2/c8-5-2-6(9)1-4-3-10-11-7(4)5/h1-3H,(H,10,11) |
| InChIKey | YLZKXJRVDISQRH-UHFFFAOYSA-N |
Synthesis and Reactivity
A potential synthetic workflow is outlined in the diagram below. This process would typically start from a commercially available substituted aniline or benzaldehyde.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-Bromo-5-fluoro-1H-indazole. While specific spectral data is not publicly available, predicted data and characteristic features are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 6-Bromo-5-fluoro-1H-indazole is expected to show characteristic absorption bands for the N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-F and C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), would confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Role in Drug Discovery: Histone Deacetylase (HDAC) Inhibition
6-Bromo-5-fluoro-1H-indazole has been identified as a key reactant in the preparation of histone deacetylase (HDAC) inhibitors.[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.
The signaling pathway of HDAC inhibition is depicted in the following diagram:
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the characterization of 6-Bromo-5-fluoro-1H-indazole, based on standard laboratory practices for similar organic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 6-Bromo-5-fluoro-1H-indazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy (ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 6-Bromo-5-fluoro-1H-indazole sample onto the ATR crystal and apply pressure to ensure good contact.[9]
-
Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[10]
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable volatile solvent such as methanol or acetonitrile.[11]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate ion mode (positive or negative) over a relevant m/z range.
Safety and Handling
While a specific safety data sheet (SDS) for 6-Bromo-5-fluoro-1H-indazole is not widely available, based on the data for similar compounds, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]
Conclusion
6-Bromo-5-fluoro-1H-indazole is a valuable heterocyclic building block with significant potential in the development of novel therapeutic agents, particularly as a precursor for HDAC inhibitors. This technical guide has summarized its key chemical properties, structural features, and a plausible synthetic approach. While there is a need for more comprehensive experimental data for this specific compound, the information provided herein serves as a foundational resource for researchers and drug development professionals working in this area. Further investigation into the synthesis, reactivity, and biological activity of derivatives of 6-Bromo-5-fluoro-1H-indazole is warranted to fully explore its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. aobchem.com [aobchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. 1286734-85-7|6-Bromo-5-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 9. agilent.com [agilent.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
